molecular formula C26H29NO2 B13787762 Tamoxifen epoxide CAS No. 92137-93-4

Tamoxifen epoxide

Cat. No.: B13787762
CAS No.: 92137-93-4
M. Wt: 387.5 g/mol
InChI Key: XGZWRNUNGZJDNL-FTJBHMTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tamoxifen epoxide is a metabolite of tamoxifen, a well-known selective estrogen receptor modulator used primarily in the treatment of estrogen receptor-positive breast cancer. This compound is formed through the metabolic activation of tamoxifen and is known for its role in the bioactivation process that contributes to the therapeutic and toxicological effects of tamoxifen .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tamoxifen epoxide can be synthesized through the epoxidation of tamoxifen. One common method involves the use of peracids, such as m-chloroperbenzoic acid, under controlled conditions to introduce the epoxide group into the tamoxifen molecule . The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

Tamoxifen epoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tamoxifen epoxide has several scientific research applications:

Mechanism of Action

Tamoxifen epoxide exerts its effects through its interaction with estrogen receptors. It competes with 17β-estradiol at the receptor site, blocking the promotional role of estrogen in breast cancer. Additionally, this compound can bind to DNA after metabolic activation, leading to the formation of DNA adducts and initiating carcinogenesis . This dual mechanism of action contributes to both the therapeutic and toxicological effects of tamoxifen.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tamoxifen epoxide is unique due to its role as an intermediate in the metabolic activation of tamoxifen. Its ability to form DNA adducts and its dual mechanism of action distinguish it from other similar compounds. Additionally, its reactivity and the types of chemical reactions it undergoes make it a valuable compound for research in epoxide chemistry and drug metabolism .

Properties

CAS No.

92137-93-4

Molecular Formula

C26H29NO2

Molecular Weight

387.5 g/mol

IUPAC Name

2-[4-[(2S,3R)-3-ethyl-2,3-diphenyloxiran-2-yl]phenoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C26H29NO2/c1-4-25(21-11-7-5-8-12-21)26(29-25,22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/t25-,26+/m1/s1

InChI Key

XGZWRNUNGZJDNL-FTJBHMTQSA-N

Isomeric SMILES

CC[C@]1([C@](O1)(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C)C4=CC=CC=C4

Canonical SMILES

CCC1(C(O1)(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.